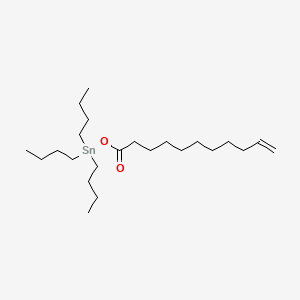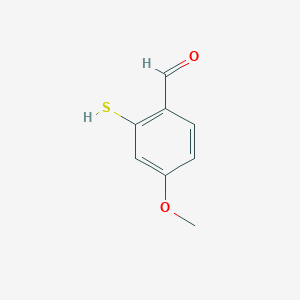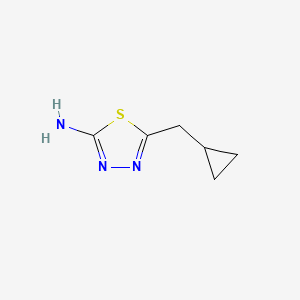
5-(Cyclopropylmethyl)-1,3,4-thiadiazol-2-amine
Vue d'ensemble
Description
5-Cyclopropylmethyl-[1,3,4]thiadiazol-2-ylamine is a chemical compound with the molecular formula C6H9N3S . It has a molecular weight of 155.22 g/mol . The IUPAC name for this compound is 5-cyclopropyl-1,3,4-thiadiazol-2-ylamine .
Synthesis Analysis
The synthesis of 1,3,4-thiadiazole derivatives, which includes 5-Cyclopropylmethyl-[1,3,4]thiadiazol-2-ylamine, often involves the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride . Another method involves the reaction of 2-amino-5-methyl-1,3,4-thiadiazole and chloroaecetylchloride with a suitable solvent, then cyclized with thiourea at reflux temperature in methanol .Molecular Structure Analysis
The InChI code for 5-Cyclopropylmethyl-[1,3,4]thiadiazol-2-ylamine is 1S/C6H9N3S/c7-6-9-8-5(10-6)3-4-1-2-4/h4H,1-3H2,(H2,7,9) .Chemical Reactions Analysis
The chemical reactions involving 1,3,4-thiadiazole derivatives, including 5-Cyclopropylmethyl-[1,3,4]thiadiazol-2-ylamine, are diverse. For instance, 1,3,4-thiadiazole molecules were synthesized by the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride . Another example is the synthesis of N4-(5-methyl-1,3,4-thiadiazol-2-yl)thiazole-2,4-diamine derivatives by the reaction of 2-amino-5-methyl-1,3,4-thiadiazole and chloroaecetylchloride with a suitable solvent, then cyclized with thiourea at reflux temperature in methanol .Physical and Chemical Properties Analysis
5-Cyclopropylmethyl-[1,3,4]thiadiazol-2-ylamine is a solid at room temperature . It should be stored at 4°C and protected from light .Applications De Recherche Scientifique
Antimicrobial and Anti-inflammatory Properties
5-Cyclopropylmethyl-[1,3,4]thiadiazol-2-ylamine derivatives have demonstrated notable antimicrobial properties. For instance, certain synthesized compounds showed potent antimicrobial spectrum against microbes such as Escherichia coli and Staphylococcus aureus. They also exhibited anti-inflammatory, analgesic, and ulcerogenic activities, indicating their potential in treating various inflammatory conditions (Ravindra Kumar & Hament Panwar, 2015).
Synthesis and Characterization
The synthesis process of 1,3,4-thiadiazole derivatives, including 5-Cyclopropylmethyl-[1,3,4]thiadiazol-2-ylamine, is crucial in developing these compounds. Methods for efficient synthesis under mild conditions have been explored, enhancing the practicality of producing these bioactive molecules (Kemparajegowda et al., 2019).
Anticancer Potential
Derivatives of 5-Cyclopropylmethyl-[1,3,4]thiadiazol-2-ylamine have been synthesized and evaluated for their anticancer activities. These compounds showed significant antiproliferative activity against various cancer cell lines, suggesting their potential as novel anticancer agents (Ulviye Acar Çevik et al., 2020).
Antimycobacterial Properties
Some synthesized Schiff base derivatives of 5-Cyclopropylmethyl-[1,3,4]thiadiazol-2-ylamine demonstrated significant antimycobacterial activities, particularly against Mycobacterium smegmatis. This highlights their potential in developing new treatments for mycobacterial infections (K. A. Dilmaghani et al., 2012).
Safety and Hazards
Propriétés
IUPAC Name |
5-(cyclopropylmethyl)-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3S/c7-6-9-8-5(10-6)3-4-1-2-4/h4H,1-3H2,(H2,7,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBXJSQZWPQDHJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC2=NN=C(S2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00356115 | |
| Record name | 5-Cyclopropylmethyl-[1,3,4]thiadiazol-2-ylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00356115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
299937-30-7 | |
| Record name | 5-Cyclopropylmethyl-[1,3,4]thiadiazol-2-ylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00356115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(cyclopropylmethyl)-1,3,4-thiadiazol-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethanol, 2-[(4-methoxyphenyl)amino]-](/img/structure/B3050871.png)
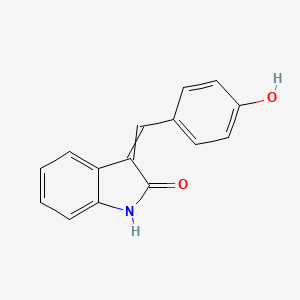
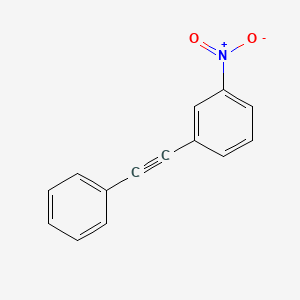
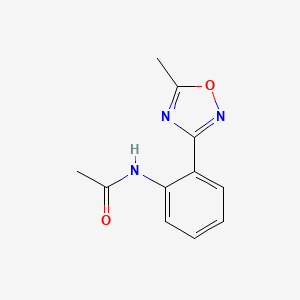

![{[1-(4-Chlorophenyl)-2,5-dioxopyrrolidin-3-YL]thio}acetic acid](/img/structure/B3050878.png)
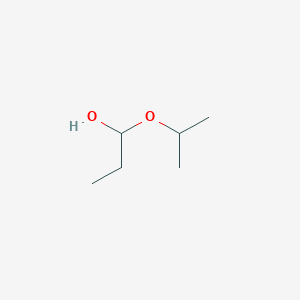
![7-Chloro-2-(methylthio)benzo[d]thiazole](/img/structure/B3050880.png)
![naphthalen-2-yl N-[2-methyl-5-(naphthalen-2-yloxycarbonylamino)phenyl]carbamate](/img/structure/B3050885.png)
